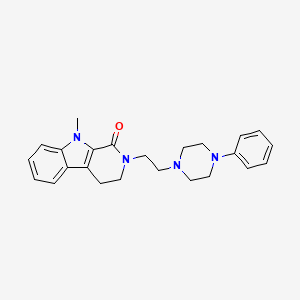
2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these steps include:
Pyridine derivatives: Used as starting materials for the pyridoindole core.
Piperazine: Introduced through nucleophilic substitution reactions.
Phenyl halides: Used to introduce the phenyl group via coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions could target the double bonds within the ring structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures are often studied for their potential pharmacological activities. They may interact with biological targets such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects. Similar compounds have been studied for their activity as antipsychotics, antidepressants, or anticancer agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it might bind to a receptor or enzyme, altering its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one: Similar in structure but with different substituents.
Pyridoindoles: A class of compounds with a similar core structure.
Piperazine derivatives: Compounds containing the piperazine ring, often with various pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
184691-51-8 |
|---|---|
Molekularformel |
C24H28N4O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
9-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C24H28N4O/c1-25-22-10-6-5-9-20(22)21-11-12-28(24(29)23(21)25)18-15-26-13-16-27(17-14-26)19-7-3-2-4-8-19/h2-10H,11-18H2,1H3 |
InChI-Schlüssel |
BTPVVTGVKFFPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCN4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


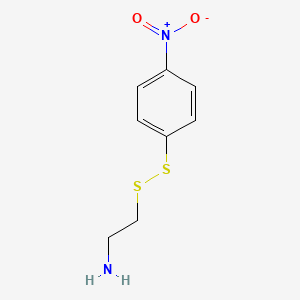
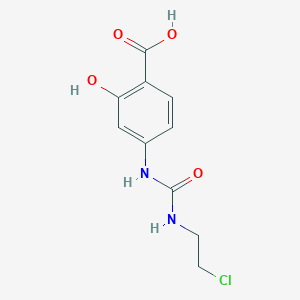





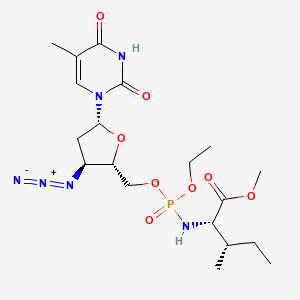
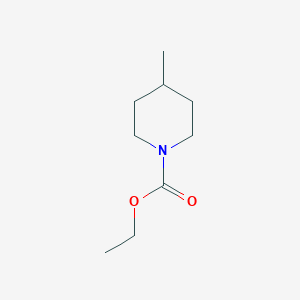
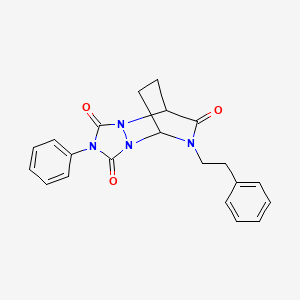

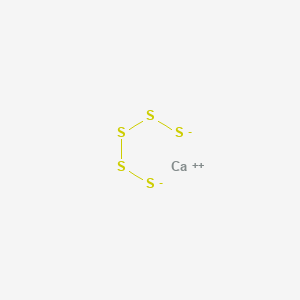
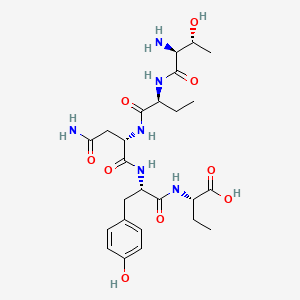
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
